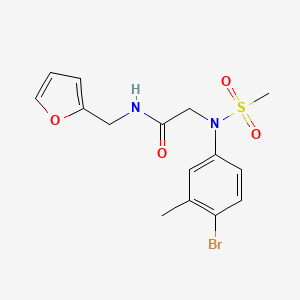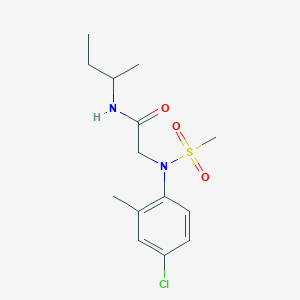
ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate, also known as ET-1, is a synthetic compound that belongs to the indole family. It is widely used in scientific research for its pharmacological properties, including its ability to modulate the activity of certain enzymes and receptors in the body.
作用機序
Ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate works by inhibiting the activity of acetylcholinesterase, which leads to increased levels of acetylcholine in the brain. This increased level of acetylcholine can improve cognitive function and memory. In addition, this compound modulates the activity of certain receptors in the body, including the serotonin receptor. This modulation can lead to a range of physiological effects, including changes in blood pressure, heart rate, and gastrointestinal motility.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory, as well as modulate the activity of certain receptors in the body. This modulation can lead to changes in blood pressure, heart rate, and gastrointestinal motility.
実験室実験の利点と制限
Ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate has several advantages for lab experiments, including its ability to modulate the activity of certain enzymes and receptors in the body. However, it also has limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for the study of ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate. One area of research is to further explore its ability to modulate the activity of certain enzymes and receptors in the body. This could lead to the development of new drugs for the treatment of a range of conditions, including Alzheimer's disease and depression.
Another area of research is to investigate the potential toxicity of this compound and to develop safer methods for its synthesis and handling. This could help to ensure that this compound can be used safely in laboratory experiments and potentially in clinical settings.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its pharmacological properties. It has been shown to modulate the activity of certain enzymes and receptors in the body, leading to a range of biochemical and physiological effects. While it has several advantages for lab experiments, including its ability to improve cognitive function and memory, it also has limitations, including its potential toxicity. Further research is needed to fully understand the potential of this compound and to develop safer methods for its synthesis and handling.
合成法
Ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate can be synthesized through a multistep process involving the reaction of indole-3-carboxylic acid with ethyl chloroformate and 3,3-dimethylbutyric anhydride. The resulting product is then subjected to hydrolysis and purification to obtain this compound in its pure form.
科学的研究の応用
Ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate has been extensively studied for its pharmacological properties, including its ability to modulate the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which can improve cognitive function and memory.
In addition, this compound has been found to modulate the activity of certain receptors in the body, including the serotonin receptor. This modulation can lead to a range of physiological effects, including changes in blood pressure, heart rate, and gastrointestinal motility.
特性
IUPAC Name |
ethyl 5-hydroxy-1,2,7-trimethyl-4-propanoyloxyindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-6-12(20)23-16-11(19)8-9(3)15-14(16)13(10(4)18(15)5)17(21)22-7-2/h8,19H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZJFNAVCPJSBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C2=C1C(=C(N2C)C)C(=O)OCC)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2,6-bis(benzyloxy)-4-pyrimidinyl]-2-propanol](/img/structure/B4885392.png)
![methyl 2-[({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4885393.png)


![4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4885427.png)
![(3aS*,5S*,9aS*)-2-(2-methoxybenzyl)-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4885429.png)

![7-chloro-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4885452.png)
![5-[(1-adamantylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4885454.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]benzamide](/img/structure/B4885458.png)
![1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4885471.png)
![3-[methyl(phenyl)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B4885477.png)
![N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4885480.png)
